7-Bromo-4-methoxyimidazo[2,1-f][1,2,4]triazin-2-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-methoxyimidazo[2,1-f][1,2,4]triazin-2-amine typically involves the bromination of imidazo[2,1-f][1,2,4]triazin-2-amine derivatives . The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an appropriate solvent such as acetonitrile or dichloromethane .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods while ensuring proper handling and safety measures due to the use of brominating agents .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-methoxyimidazo[2,1-f][1,2,4]triazin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative .
Scientific Research Applications
7-Bromo-4-methoxyimidazo[2,1-f][1,2,4]triazin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Bromo-4-methoxyimidazo[2,1-f][1,2,4]triazin-2-amine involves its interaction with specific molecular targets and pathways. The bromine atom and the imidazo[2,1-f][1,2,4]triazin-2-amine core play crucial roles in its biological activity . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromoimidazo[2,1-f][1,2,4]triazin-4-amine
- 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
- 7-Iodopyrrolo[2,1-f][1,2,4]triazin-4-amine
Uniqueness
7-Bromo-4-methoxyimidazo[2,1-f][1,2,4]triazin-2-amine is unique due to the presence of the methoxy group at the 4-position, which can influence its chemical reactivity and biological activity . This structural feature distinguishes it from other similar compounds and can lead to different applications and effects .
Properties
IUPAC Name |
7-bromo-4-methoxyimidazo[2,1-f][1,2,4]triazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN5O/c1-13-5-4-9-2-3(7)12(4)11-6(8)10-5/h2H,1H3,(H2,8,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMMTNPZGSMSAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NN2C1=NC=C2Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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